5-hydroxy-2-[(phenylacetyl)amino]benzoic acid
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Overview
Description
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid is an organic compound with a complex structure that includes a hydroxyl group, a phenylacetyl group, and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-hydroxyanthranilic acid with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[(phenylacetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The phenylacetyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-[(phenylacetyl)amino]benzoic acid
- 3-hydroxy-2-[(phenylacetyl)amino]benzoic acid
- 5-hydroxy-2-[(acetyl)amino]benzoic acid
Uniqueness
5-hydroxy-2-[(phenylacetyl)amino]benzoic acid is unique due to the specific positioning of the hydroxyl and phenylacetyl groups, which confer distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-hydroxy-2-[(2-phenylacetyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-11-6-7-13(12(9-11)15(19)20)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFRDDDLZRWXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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